molecular formula C6H13NO2 B15318406 3-(2-Hydroxypropan-2-yl)azetidin-3-ol

3-(2-Hydroxypropan-2-yl)azetidin-3-ol

Cat. No.: B15318406
M. Wt: 131.17 g/mol
InChI Key: GFAFOURYYZMJOY-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropan-2-yl)azetidin-3-ol is a heterocyclic compound with a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropan-2-yl)azetidin-3-ol typically involves the reaction of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate with hydrochloric acid in dioxane. The reaction is carried out at 0°C and stirred overnight at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropan-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-(2-Hydroxypropan-2-yl)azetidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and heterocyclic chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropan-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)propan-2-ol hydrochloride
  • 2-Azetidin-3-yl-propan-2-ol

Uniqueness

3-(2-Hydroxypropan-2-yl)azetidin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group and azetidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)azetidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-5(2,8)6(9)3-7-4-6/h7-9H,3-4H2,1-2H3

InChI Key

GFAFOURYYZMJOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CNC1)O)O

Origin of Product

United States

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